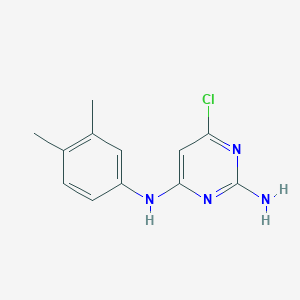

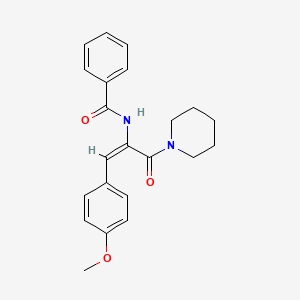

![molecular formula C23H23N3O4S B2522770 N-(2-ethoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 900003-94-3](/img/structure/B2522770.png)

N-(2-ethoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

In paper , the synthesis involved exploring variations in N-acyl, N-alkyl, and amino functions with different alkyl and aryl substituents. The most potent compound identified was 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide, which showed significant analgesic effects. Paper outlines a linear synthesis approach to create novel 2-chloro N-aryl substituted acetamide derivatives. The synthesis process was followed by characterization using LCMS, IR, 1H and 13C spectroscopies, and elemental analysis.

Molecular Structure Analysis

The molecular structures of the synthesized compounds in both papers were analyzed using spectroscopic techniques. In paper , the structure-activity relationship was studied to determine the optimal configuration for kappa-opioid agonist activity. Paper utilized similar spectroscopic methods to confirm the structures of the synthesized acetamide derivatives, which were then tested for their anticancer properties.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were not detailed in the abstracts provided. However, it can be inferred that the reactions were carefully designed to introduce specific substituents at strategic positions in the molecules to enhance their biological activity, as seen in the structure/activity studies of paper and the linear synthesis approach of paper .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using various analytical techniques. In paper , the focus was on the biological evaluation of the compounds as kappa-opioid agonists, which suggests that their physical properties were suitable for interaction with biological targets. Paper provided IC50 and CC50 values for the synthesized compounds, indicating their cytotoxic potential against cancer cell lines, which is a direct result of their chemical properties.

科学的研究の応用

Synthesis of Novel Heterocyclic Compounds

Anti-inflammatory and Analgesic Agents : A study highlights the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds show potential as cyclooxygenase inhibitors, a property valuable for developing new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Cytotoxic Activity : Research into certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives identified a compound with appreciable cytotoxic activity against multiple cancer cell lines, underscoring the importance of structural modifications for enhancing anticancer properties (M. M. Al-Sanea, D. G. Parambi, M. Shaker, et al., 2020).

Antimicrobial Activity

- Novel Thienopyrimidine Derivatives : A new series of thienopyrimidine derivatives exhibited potent antimicrobial activity against several bacteria and fungi, showcasing the potential of these compounds in addressing resistant microbial strains (Nagaraju Kerru, S. Maddila, S. Maddila, et al., 2019).

Antitumor Evaluation

- Polyfunctionally Substituted Heterocyclic Compounds : The synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showed significant antitumor activities. This research indicates the potential for discovering new anticancer agents through the exploration of novel synthetic pathways (H. Shams, R. Mohareb, M. H. Helal, Amira Mahmoud, 2010).

Anti-Inflammatory Activity

- N-(3-chloro-4-flurophenyl) Derivatives : The synthesis of specific acetamides demonstrated significant anti-inflammatory activity, indicating the potential therapeutic benefits of structurally varied acetamides in treating inflammation (K. Sunder, Jayapal Maleraju, 2013).

特性

IUPAC Name |

N-(2-ethoxyphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O4S/c1-3-13-26-22(28)21-20(15-9-5-7-11-17(15)30-21)25-23(26)31-14-19(27)24-16-10-6-8-12-18(16)29-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOGKCHLDAIRDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

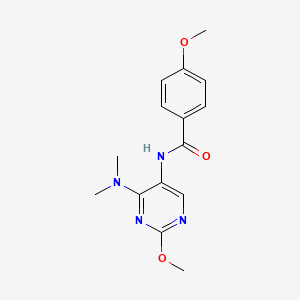

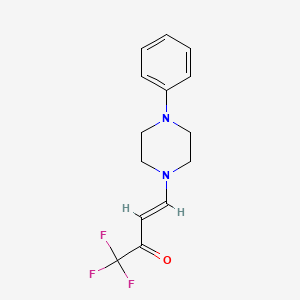

![2-Chloro-5-(2-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}pyrrolidine-1-carbonyl)pyridine](/img/structure/B2522688.png)

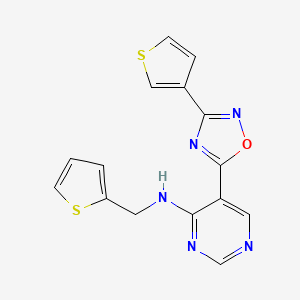

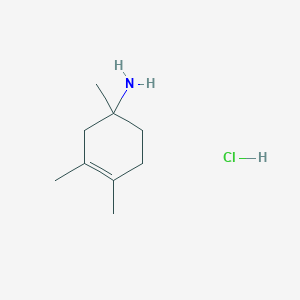

![4-[4-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2522693.png)

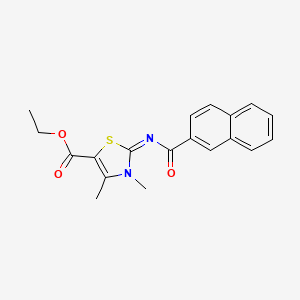

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-phenyl-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2522696.png)

![N-cyclopropyl-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2522699.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2522708.png)

![2-((6-(4-chlorobenzyl)-1-ethyl-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2522709.png)